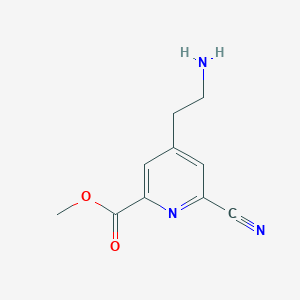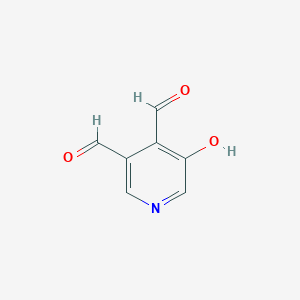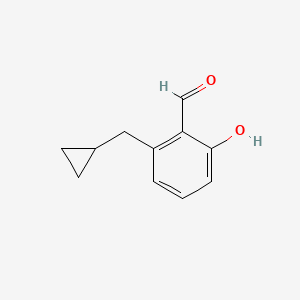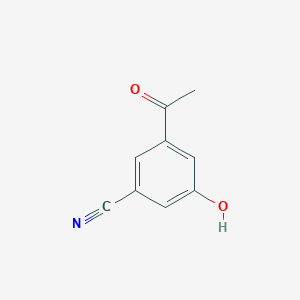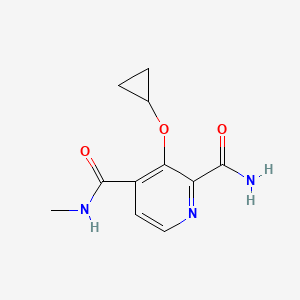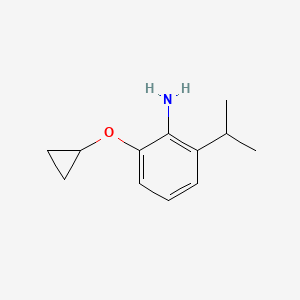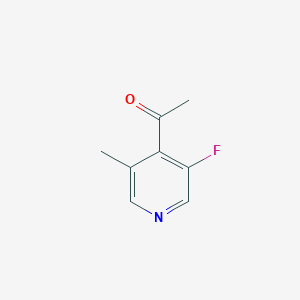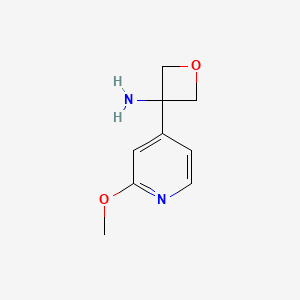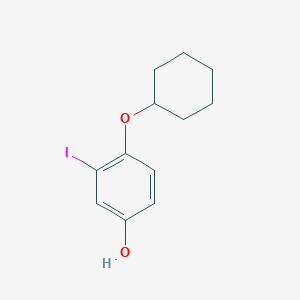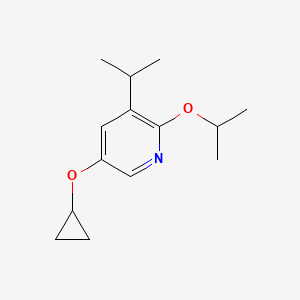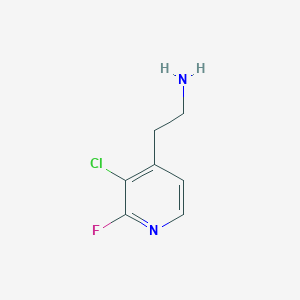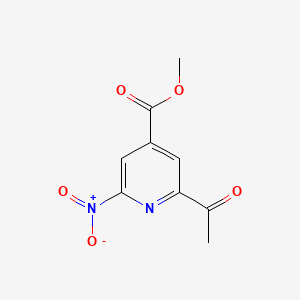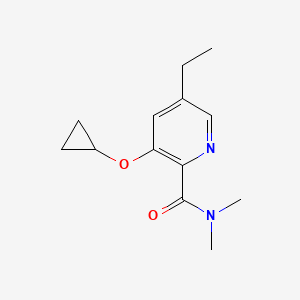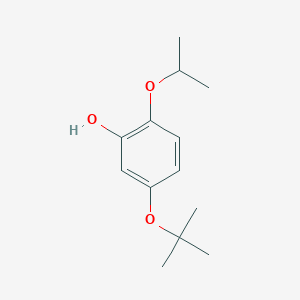
5-Tert-butoxy-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butoxy-2-isopropoxyphenol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol It is characterized by the presence of tert-butoxy and isopropoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-isopropoxyphenol typically involves the protection of phenolic hydroxyl groups using tert-butyl and isopropyl groups. One common method is the O-Boc protection/deprotection of phenolic structures under water-mediated, catalyst-free conditions . This method is eco-sustainable and avoids the use of additional reagents or catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient protection/deprotection strategies are likely employed to ensure high yields and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butoxy-2-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The tert-butoxy and isopropoxy groups can be oxidized under specific conditions.
Reduction: The phenolic hydroxyl group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the tert-butoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or ethers.
Applications De Recherche Scientifique
5-Tert-butoxy-2-isopropoxyphenol has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or antioxidant properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Tert-butoxy-2-isopropoxyphenol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The tert-butoxy and isopropoxy groups can participate in radical reactions, leading to the formation of reactive intermediates . These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tert-butoxy-2-propanol: Similar in structure but with a different substitution pattern on the phenol ring.
2-Tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one: Contains a tert-butoxy group and a different heterocyclic structure.
Uniqueness
5-Tert-butoxy-2-isopropoxyphenol is unique due to the specific combination of tert-butoxy and isopropoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-12-7-6-10(8-11(12)14)16-13(3,4)5/h6-9,14H,1-5H3 |
Clé InChI |
HUVQJRWUPXEBAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


